

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Olivil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Olivil

Cat. No.: B1215149

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Olivil is a naturally occurring lignan found in various plant sources, including the olive tree (*Olea europaea*). Lignans are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of (-)-Olivil, presenting key data and experimental methodologies relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

(-)-Olivil possesses a furofuran lignan skeleton. Its systematic IUPAC name is (3R,3aR,6S,6aR)-Hexahydro-6-(4-hydroxy-3-methoxyphenyl)-3-(4-hydroxy-3-methoxybenzyl)furo[3,4-c]furan-1(3H)-one. The molecular formula of (-)-Olivil is C₂₀H₂₄O₇, with a molecular weight of 376.40 g/mol.

Table 1: General Properties of (-)-Olivil

Property	Value
Molecular Formula	C ₂₀ H ₂₄ O ₇
Molecular Weight	376.40 g/mol
CAS Number	139999-52-3
Appearance	White to off-white solid
Class	Lignan, Polyphenol

Stereochemistry

The stereochemistry of **(-)-Olivil** is crucial to its biological activity. The molecule contains four chiral centers, leading to a specific three-dimensional arrangement of its atoms. The absolute configuration of these chiral centers has been determined through total synthesis and spectroscopic techniques. The stereochemical descriptors for the chiral carbons in the furofuran ring system are key to distinguishing it from its various stereoisomers. The total synthesis of **(-)-Olivil** has confirmed its absolute stereochemistry, providing a definitive reference for its three-dimensional structure.[\[1\]](#)

Spectroscopic Data

The structural elucidation of **(-)-Olivil** relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, publicly available dataset of raw spectral data is not readily accessible, typical chemical shifts for similar lignan structures can be referenced for structural confirmation.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Eurofuran Lignan Skeleton

Position	^{13}C Chemical Shift (ppm)	^1H Chemical Shift (ppm)
Aromatic Rings		
C-1, C-1'	~130-135	-
C-2, C-2'	~110-115	~6.7-7.0 (d)
C-3, C-3'	~145-150	-
C-4, C-4'	~145-150	-
C-5, C-5'	~115-120	~6.7-7.0 (d)
C-6, C-6'	~120-125	~6.7-7.0 (dd)
Eurofuran Core		
C-7, C-7'	~35-45	~2.5-3.0 (m)
C-8, C-8'	~40-50	~2.8-3.2 (m)
C-9, C-9'	~60-70	~3.8-4.2 (m)
Methoxyl Groups		
-OCH ₃	~55-60	~3.8-3.9 (s)

Note: These are approximate chemical shift ranges and can vary based on the solvent and specific substitution patterns.

Crystallographic Data

Detailed crystallographic data, typically presented in a Crystallographic Information File (CIF), provides the most accurate information on bond lengths and angles. While a specific CIF file for **(-)-Olivil** is not publicly available in open-access databases, the expected bond lengths and angles can be inferred from the known covalent radii of the constituent atoms and general principles of organic chemistry.^[2]

Table 3: Expected Bond Lengths and Angles in the **(-)-Olivil** Structure

Bond	Expected Length (Å)	Angle	Expected Angle (°)
C-C (aliphatic)	1.54	C-C-C (sp ³)	109.5
C-C (aromatic)	1.39	C-C-C (sp ²)	120
C-O	1.43	C-O-C	~110
C=O	1.23		

Note: These are idealized values. Actual bond lengths and angles will deviate due to steric and electronic effects within the molecule.

Experimental Protocols

General Protocol for NMR Spectroscopy of Lignans

- Sample Preparation: Dissolve 5-10 mg of the purified lignan in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, Acetone-d₆) in a 5 mm NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used. For ¹³C NMR, a proton-decoupled spectrum is usually obtained to simplify the signals to singlets.
- Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
- Structural Elucidation: Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to assign the signals to the specific protons and carbons in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are often employed for unambiguous assignments.^[3]

General Protocol for Single-Crystal X-ray Diffraction

- Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and

crystallization conditions (e.g., slow evaporation, vapor diffusion).

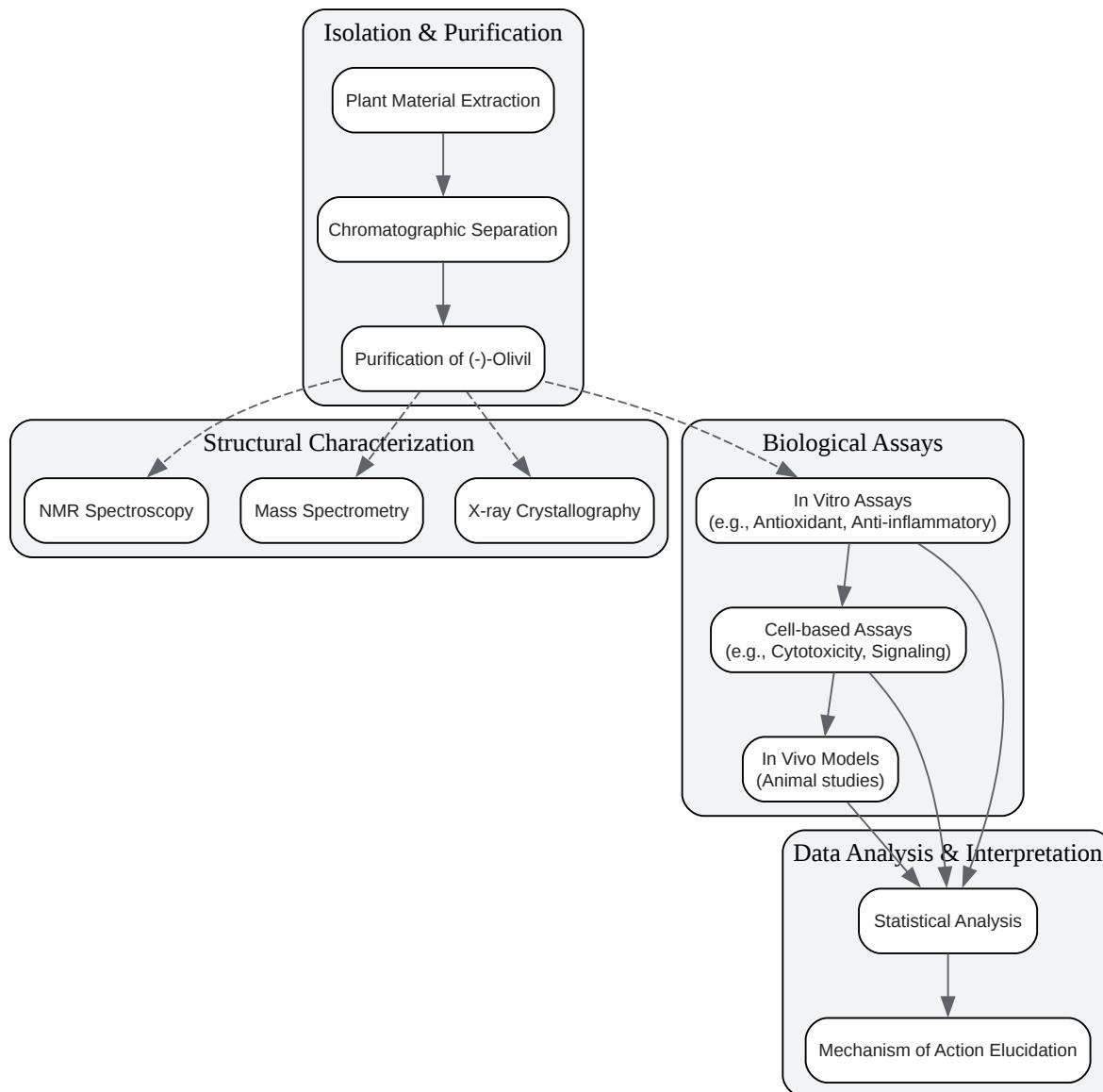
- Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data is used to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.
- Data Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. This data is typically deposited in a crystallographic database as a CIF file.[4][5][6]

Biological Activity and Signaling Pathways

Phenolic compounds from olive oil, including lignans like **(-)-Olivil**, are known to possess antioxidant and anti-inflammatory properties. While the specific signaling pathways directly modulated by **(-)-Olivil** are still under investigation, related compounds have been shown to influence key cellular signaling cascades. For instance, other olive oil phenols have been reported to affect the PI3K/Akt and MAPK signaling pathways, which are involved in cell growth, proliferation, and apoptosis.

Logical Relationship of a Putative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be influenced by a bioactive lignan like **(-)-Olivil**, based on the known activities of similar compounds.



[Click to download full resolution via product page](#)

Caption: Hypothetical signaling cascade for **(-)-Olivil**.

Experimental Workflow for Bioactivity Screening

A typical workflow to investigate the biological activity of a natural product like **(-)-Olivil** is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for **(-)-Olivil** bioactivity studies.

Conclusion

(-)-Olivil is a stereochemically complex lignan with potential biological activities. This guide has provided a summary of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization. Further research is warranted to fully elucidate its crystallographic structure, detailed NMR spectral assignments, and its specific molecular targets and signaling pathways to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Application of ^1H and ^{13}C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Olivil]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1215149#olivil-chemical-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com